molecular formula C20H28O4 B15094929 3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

Cat. No.: B15094929
M. Wt: 332.4 g/mol
InChI Key: YNYHPBIGKWCFOA-UHFFFAOYSA-N
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Description

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione is a diterpenoid compound with the molecular formula C20H28O4. It is known for its unique structure, which includes two hydroxyl groups and two ketone groups. This compound is often studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione typically involves the use of natural precursors such as menthadiene derivatives. The synthetic route may include steps such as hydroxylation and oxidation to introduce the hydroxyl and ketone groups, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized protocols. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for research and commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.

Scientific Research Applications

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug discovery and development.

    Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate biological pathways and target specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may modulate enzyme activity, inhibit microbial growth, or reduce inflammation through its interactions with cellular components.

Comparison with Similar Compounds

  • 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione shares structural similarities with other diterpenoids, such as forskolin and taxodione.
  • These compounds also possess hydroxyl and ketone groups, contributing to their biological activities.

Uniqueness:

  • The unique combination of functional groups in 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione gives it distinct chemical and biological properties.
  • Its specific reactivity and potential applications set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

InChI

InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3

InChI Key

YNYHPBIGKWCFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C

Origin of Product

United States

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